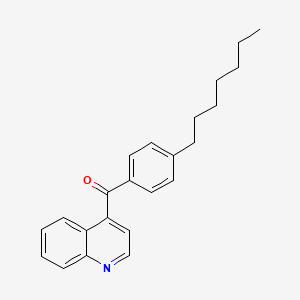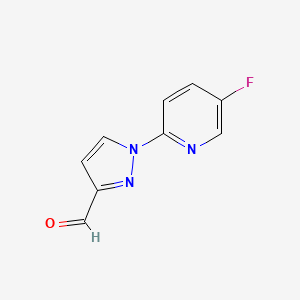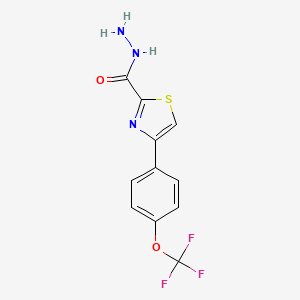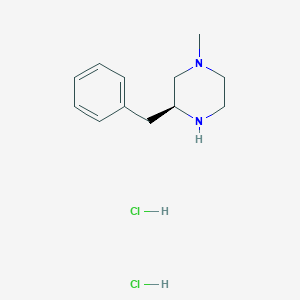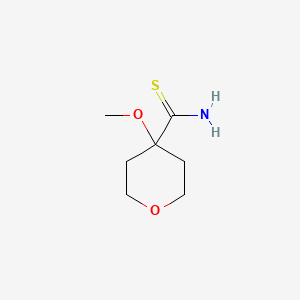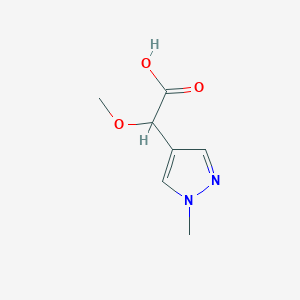
Ácido 2-metoxi-2-(1-metil-1H-pirazol-4-il)acético
Descripción general
Descripción
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos que contienen la porción de pirazol, como el ácido 2-metoxi-2-(1-metil-1H-pirazol-4-il)acético, se han estudiado por sus posibles propiedades antimicrobianas. La investigación indica que los derivados del pirazol pueden ser efectivos contra una gama de patógenos microbianos. La flexibilidad estructural del pirazol permite la síntesis de varios derivados que pueden optimizarse para una mayor eficacia antimicrobiana .
Propiedades Antioxidantes
Los derivados del pirazol también son conocidos por sus capacidades antioxidantes. Pueden eliminar los radicales libres, protegiendo así las células del estrés oxidativo. Esta propiedad es particularmente útil en el desarrollo de tratamientos para enfermedades en las que el estrés oxidativo juega un papel, como los trastornos neurodegenerativos .
Potencial Anticancerígeno
El anillo de pirazol es una característica común en muchos agentes anticancerígenos. Su incorporación en nuevos compuestos es una estrategia para desarrollar nuevas terapias con potenciales actividades anticancerígenas. Estos compuestos pueden interactuar con varios objetivos biológicos, interrumpiendo la proliferación y supervivencia de las células cancerosas .
Aplicaciones Antiinflamatorias
Debido a las propiedades antiinflamatorias de los derivados del pirazol, se están explorando para el tratamiento de enfermedades inflamatorias. La capacidad de modular la respuesta inflamatoria hace que estos compuestos sean candidatos prometedores para el desarrollo de fármacos .
Actividad Antiviral
Con la necesidad continua de medicamentos antivirales efectivos, los derivados del pirazol se están investigando por su potencial para inhibir la replicación viral. Su acción contra diferentes enzimas virales los convierte en un recurso valioso en la lucha contra las infecciones virales .
Descubrimiento y Diseño de Fármacos
La naturaleza versátil del anillo de pirazol lo convierte en un andamiaje atractivo en el descubrimiento de fármacos. Su capacidad para unirse a diversas enzimas y receptores permite el diseño de fármacos con acciones específicas. Los estudios de acoplamiento molecular, particularmente en el contexto de COVID-19, han demostrado que los derivados del pirazol pueden tener afinidades de unión significativas, lo que indica su potencial como candidatos a fármacos .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid, have been found to exhibit affinity towards various biological targets . For instance, some pyrazoline compounds have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites .
Mode of Action
It can be inferred from related studies that pyrazole derivatives may interact with their targets, such as cholinesterase, by binding to the active sites, thereby inhibiting their function .
Biochemical Pathways
Related pyrazole compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related pyrazole compounds have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . This interaction can influence the enzyme’s activity, potentially altering the metabolic flux within cells. Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid may interact with transport proteins, affecting its distribution within cellular compartments .
Cellular Effects
The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can alter the expression of genes related to cell growth and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the citric acid cycle . Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that it remains stable when stored at low temperatures (2-8°C) and in a dry environment . Over time, its impact on cellular function can also vary, with long-term exposure potentially leading to adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and energy production . Additionally, it may affect other metabolic processes by altering the levels of key metabolites and cofactors. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into mitochondria, where it can exert its effects on metabolic enzymes . The distribution pattern of the compound is essential for understanding its cellular and physiological effects.
Subcellular Localization
The subcellular localization of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . The subcellular localization of the compound is critical for its activity and function within the cell.
Propiedades
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZHTJPMHEWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549522-64-6 | |
| Record name | 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


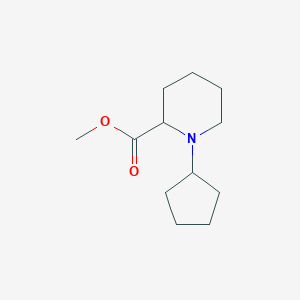
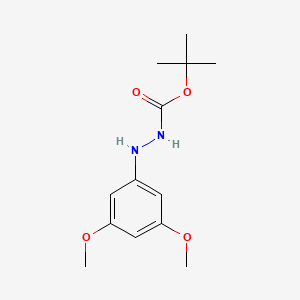
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)

